

# Application of Dalvotoclax in Organoid Cultures: A Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

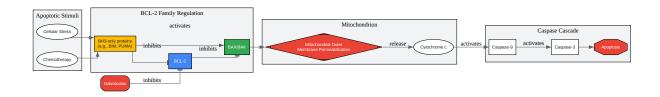
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in cancer research, offering a three-dimensional culture system that recapitulates the genetic and phenotypic heterogeneity of the original tumor.[1][2] This physiological relevance makes PDOs an invaluable tool for assessing patient-specific drug responses and advancing personalized medicine.[3][4] **Dalvotoclax**, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), is a promising therapeutic agent for various malignancies.[5] By targeting BCL-2, **Dalvotoclax** restores the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells dependent on BCL-2 for survival.[6]

This document provides detailed application notes and protocols for the use of **Dalvotoclax** in organoid cultures. While specific quantitative data for **Dalvotoclax** in organoid models is not widely available in the public domain as of this writing, the provided protocols are based on established methodologies for testing BCL-2 family inhibitors, such as Venetoclax (ABT-199), in 3D culture systems. These guidelines will enable researchers to effectively design and execute experiments to evaluate the efficacy of **Dalvotoclax** in patient-derived organoids.

# Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction



**Dalvotoclax** functions as a BH3 mimetic, binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and form pores in the mitochondrial outer membrane. This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and leading to programmed cell death.



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Figure 1: Dalvotoclax Mechanism of Action.

## **Data Presentation**

While specific data for **Dalvotoclax** in organoid cultures is limited, the following tables present representative data for the closely related BCL-2 inhibitor, Venetoclax (ABT-199), in various cancer models to provide a reference for expected efficacy.

Table 1: IC50 and LC50 Values of Venetoclax (ABT-199) in Neuroblastoma Cell Lines



Cell Line	BCL-2 Expression	IC50 (μM)	LC50 (μM)
CHP126	High	0.01 - 0.21	0.016 - 0.338
KCNR	High	0.01 - 0.21	0.016 - 0.338
SJNB12	High	0.01 - 0.21	0.016 - 0.338
SKNAS	Low	4.9 - 19.3	6.9 - 32.3
SHEP2	Low	4.9 - 19.3	6.9 - 32.3

Data adapted from a

study on

neuroblastoma cell

lines, demonstrating

sensitivity in high

**BCL-2** expressing

lines.[5]

Table 2: IC50 Values of Venetoclax (ABT-199) in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line	IC50 at 24h (μM)	IC50 at 48h (μM)	IC50 at 72h (μM)
OCI-AML3	0.004	0.003	0.002
THP-1	0.250	0.150	0.100
MV4-11	0.008	0.005	0.003
MOLM13	0.006	0.004	0.002

Data from a study on

AML cell lines,

showing time-

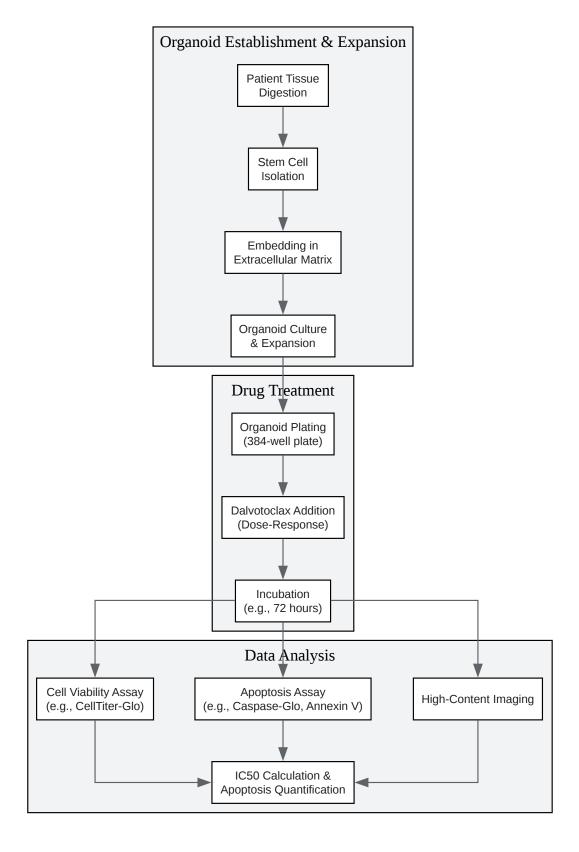
dependent effects.[2]

## **Experimental Protocols**

The following protocols provide a framework for establishing organoid cultures, performing drug sensitivity assays with **Dalvotoclax**, and assessing apoptosis.



## **Experimental Workflow Overview**



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Figure 2: General Experimental Workflow.

## Protocol 1: Patient-Derived Organoid Culture Establishment and Maintenance

This protocol outlines the basic steps for generating and maintaining PDOs from fresh patient tumor tissue.

#### Materials:

- Patient tumor tissue
- Basal culture medium (e.g., Advanced DMEM/F12)
- Digestion buffer (e.g., Collagenase/Dispase)
- Extracellular matrix (e.g., Matrigel®)
- Organoid growth medium (supplemented with growth factors specific to the tissue of origin)
- ROCK inhibitor (e.g., Y-27632)
- · Cell recovery solution
- Sterile PBS

#### Procedure:

- Tissue Digestion: Mince the fresh tumor tissue into small fragments and digest using a digestion buffer at 37°C with agitation to obtain a single-cell suspension or small cell clusters.
- Cell Isolation: Filter the cell suspension through a cell strainer to remove undigested tissue. Wash the cells with basal culture medium.
- Embedding: Resuspend the cell pellet in a cold extracellular matrix at an appropriate density. Dispense droplets of the cell-matrix mixture into pre-warmed culture plates.



- Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.
- Culture: Overlay the domes with pre-warmed organoid growth medium supplemented with a ROCK inhibitor for the initial culture period to prevent anoikis.
- Maintenance: Change the culture medium every 2-3 days. Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-embedding them in a fresh extracellular matrix.

# Protocol 2: Drug Sensitivity and Viability Assay (CellTiter-Glo® 3D)

This protocol describes how to assess the viability of organoids after treatment with **Dalvotoclax** using a luminescence-based assay.

#### Materials:

- Established organoid cultures
- Dalvotoclax stock solution
- Organoid growth medium
- 384-well clear-bottom, white-walled assay plates
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer

## Procedure:

- Organoid Plating: Harvest and dissociate organoids into smaller fragments or single cells.
   Resuspend the organoids in a cold extracellular matrix and seed into a 384-well plate.
- Culture: Allow the organoids to form and grow for 3-4 days.



- Drug Treatment: Prepare a serial dilution of **Dalvotoclax** in organoid growth medium. Add the different concentrations of **Dalvotoclax** to the wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C.
- Assay: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. Add the
  reagent to each well, mix thoroughly to lyse the organoids, and incubate for 30 minutes at
  room temperature to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value of **Dalvotoclax**.

## **Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)**

This protocol measures the activity of caspases-3 and -7 as an indicator of apoptosis in organoids treated with **Dalvotoclax**.

#### Materials:

- Organoid cultures treated with Dalvotoclax (as in Protocol 2)
- Caspase-Glo® 3/7 3D Assay reagent
- Luminometer

### Procedure:

- Assay Preparation: Following drug treatment as described in Protocol 2, equilibrate the assay plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
- Reagent Addition: Add the Caspase-Glo® 3/7 3D reagent to each well.
- Incubation: Mix the contents of the wells by orbital shaking and incubate at room temperature for 30-60 minutes.



- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: An increase in luminescence compared to the vehicle control indicates an
  increase in caspase-3/7 activity and apoptosis. Express the results as fold change over the
  control.

## Conclusion

The use of patient-derived organoids provides a highly relevant preclinical platform to investigate the therapeutic potential of BCL-2 inhibitors like **Dalvotoclax**. The protocols outlined in this document offer a comprehensive guide for researchers to establish organoid cultures, perform drug sensitivity assays, and quantify apoptotic responses. While specific data on **Dalvotoclax** in organoids remains to be broadly published, the provided methodologies, based on extensive research with similar compounds, will enable the generation of robust and reproducible data. This will ultimately contribute to a better understanding of **Dalvotoclax**'s efficacy and its potential role in personalized cancer therapy.

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